SYBR Green II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SYBR Green II is a highly sensitive nucleic acid gel stain that exhibits bright fluorescence when bound to RNA. It is widely used in molecular biology for detecting RNA in electrophoretic gels. This compound is known for its superior sensitivity compared to other stains like ethidium bromide, making it a valuable tool in various scientific applications .

Preparation Methods

The preparation of SYBR Green II involves synthetic routes that include the use of specific reagents and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of a fluorescent dye. Industrial production methods focus on optimizing these reactions to produce this compound in large quantities while maintaining its high sensitivity and fluorescence properties .

Chemical Reactions Analysis

SYBR Green II undergoes various chemical reactions, including binding to nucleic acids. It exhibits a higher quantum yield when bound to RNA compared to double-stranded DNA. The major products formed from these reactions are fluorescent complexes that can be detected using UV transilluminators or laser scanners. Common reagents used in these reactions include formaldehyde and agarose for gel preparation .

Scientific Research Applications

SYBR Green II is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Nucleic Acid Detection: Used in gel electrophoresis to detect RNA and single-stranded DNA.

Quantitative PCR (qPCR): Employed in qPCR assays to measure gene expression levels.

Rolling Circle Amplification (RCA): Utilized in RCA-based analyses of nucleic acids.

Northern Blot Analysis: Facilitates the detection of RNA in Northern blot assays .

Mechanism of Action

The mechanism of action of SYBR Green II involves its binding to nucleic acids, particularly RNA. The compound exhibits a higher fluorescence quantum yield when bound to RNA, which enhances its detection sensitivity. The fluorescence of the RNA/SYBR Green II complex is significantly higher than that of the RNA/ethidium bromide complex. This property allows for the detection of very low amounts of RNA in electrophoretic gels .

Comparison with Similar Compounds

SYBR Green II is compared with other similar compounds such as SYBR Green I, ethidium bromide, and various SYTO dyes. While SYBR Green I is also used for nucleic acid detection, this compound exhibits higher sensitivity for RNA. Ethidium bromide, although commonly used, has lower sensitivity and requires extensive washing steps. SYTO dyes, such as SYTO 13, 16, 80, and 82, have been shown to outperform SYBR Green in certain applications, but this compound remains a popular choice due to its high fluorescence and ease of use .

Conclusion

This compound is a valuable compound in molecular biology, offering high sensitivity and fluorescence for nucleic acid detection. Its unique properties and wide range of applications make it an essential tool in scientific research.

Properties

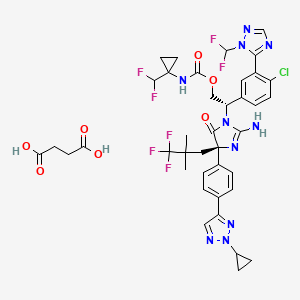

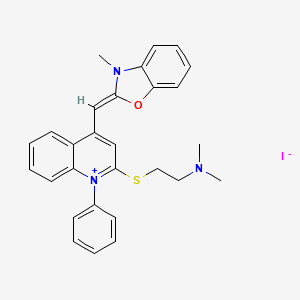

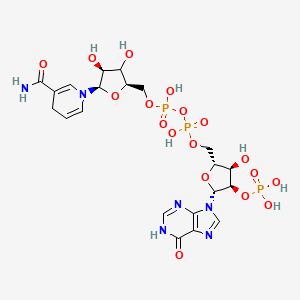

Molecular Formula |

C28H28IN3OS |

|---|---|

Molecular Weight |

581.5 g/mol |

IUPAC Name |

N,N-dimethyl-2-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]sulfanylethanamine;iodide |

InChI |

InChI=1S/C28H28N3OS.HI/c1-29(2)17-18-33-28-20-21(19-27-30(3)25-15-9-10-16-26(25)32-27)23-13-7-8-14-24(23)31(28)22-11-5-4-6-12-22;/h4-16,19-20H,17-18H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

KQXBZZLQWLZPAL-UHFFFAOYSA-M |

Isomeric SMILES |

CN\1C2=CC=CC=C2O/C1=C\C3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC(=[N+](C4=CC=CC=C43)C5=CC=CC=C5)SCCN(C)C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12393794.png)

![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)

![tetralithium;[[[(2R,4S,5S)-3,4-dihydroxy-5-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12393862.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)